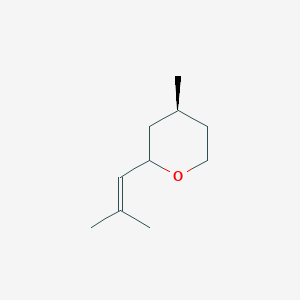

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane

Description

(4S)-4-Methyl-2-(2-methylprop-1-en-1-yl)oxane, commonly known as (-)-cis-Rose Oxide (CAS No. 16409-43-1), is a monoterpene-derived cyclic ether with significant applications in the flavor and fragrance industry. Its molecular formula is C₁₀H₁₈O (molecular weight: 154.25 g/mol), featuring a tetrahydropyran (oxane) backbone substituted with a 4-methyl group and a 2-methylprop-1-en-1-yl side chain .

Properties

IUPAC Name |

(4S)-4-methyl-2-(2-methylprop-1-enyl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCBTSFUTPZVKJ-RGURZIINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(C1)C=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCOC(C1)C=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The acid-catalyzed cyclization of 3,7-dimethyl-7-octene-1,6-glycol with 4-methoxy-2-R-base-2-amylene represents the most industrially viable route. Under solid superacid catalysis (e.g., sulfonated zirconia), the glycol undergoes intramolecular etherification, with the allyl group from 4-methoxy-2-R-base-2-amylene directing stereochemistry via transition-state stabilization. Computational studies suggest the (4S) configuration arises from chair-like transition states where the methyl group occupies an equatorial position.

Optimization of Reaction Conditions

As detailed in Chinese Patent CN104230862A, optimal conditions involve:

-

Catalyst : 3% solid superacid (relative to glycol mass)

-

Solvent : Cyclohexane (5–8:1 mass ratio to glycol)

-

Temperature : 55–65°C

-

Time : 4–8 hours

A representative protocol (Table 1) demonstrates the impact of tetrabutylammonium chloride as a phase-transfer catalyst, enhancing reaction rate by 40% compared to uncatalyzed systems.

Table 1. Catalytic Performance in Acid-Catalyzed Cyclization

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Catalyst loading | 2–10 wt% | 3 wt% |

| Temperature | 50–70°C | 58°C |

| Reaction time | 3–8 hours | 4 hours |

| Cis:Trans ratio | 90:10–93:7 | 93:7 |

| Overall yield | 75–82% | 80.2% |

Post-reaction workup involves sequential washing with 5% Na2CO3 and brine, followed by anhydrous Na2SO4 drying, achieving <0.5% water content. Vacuum distillation isolates the product at 98.7% purity, with unreacted 4-methoxy-2-R-base-2-amylene (91% recovery) recycled.

Evans Aldol Approach for Enantioselective Construction

Chiral Auxiliary Strategy

The University of Groningen’s enantioselective synthesis employs (4S)-(-)-isopropyl-2-oxazolidinone as a chiral auxiliary to control the (4S) configuration. Key steps include:

Acetal Protection and Cyclization

Diol 25 undergoes benzaldehyde dimethyl acetal protection (pyridinium p-toluenesulfonate catalyst) to form 1,3-dioxane derivative 33. Subsequent acid-mediated cyclization installs the tetrahydro-2H-pyran ring while preserving the (4S)-methyl configuration.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Stereochemical Control

Solid-state NMR studies confirm that acid catalysis favors the (4S) isomer due to steric hindrance from the 2-methylprop-1-enyl group, which destabilizes alternative transition states. In contrast, the Evans method’s stereoselectivity originates from the chiral auxiliary’s rigid conformation during enolate formation .

Chemical Reactions Analysis

Prenal and 3-Methyl-3-buten-1-ol Route

-

Condensation : Prenal (3-methyl-2-butenal) reacts with 3-methyl-3-buten-1-ol under acidic conditions to form dehydro rose oxide .

-

Hydrogenation : Catalytic hydrogenation (Ru/Al₂O₃) saturates the double bond, yielding cis-rose oxide .

Oxidation and Reduction

The isobutenyl group and oxane ring participate in redox reactions:

Epoxidation

-

Reagent : m-Chloroperbenzoic acid (mCPBA) in dichloromethane.

-

Product : Epoxidation occurs at the isobutenyl double bond, forming a 2,3-epoxide derivative.

Hydroboration-Oxidation

-

Reagent : BH₃·THF followed by H₂O₂/NaOH.

-

Product : Anti-Markovnikov addition of boron to the isobutenyl group, yielding a secondary alcohol.

Radical-Mediated Reactions

The compound undergoes stereospecific radical cyclization, as demonstrated in studies of analogous tetrahydrofuran derivatives :

Bromomethyltetrahydrofuran Formation

-

Reagent : BrCCl₃ under radical initiation (AIBN).

-

Mechanism : Intramolecular 5-exo-trig cyclization of alkenoxyl radicals forms a cis-fused bicyclic ether .

-

Stereoselectivity : Steric hindrance from the 4-methyl group directs cis-addition (2,3-cis specificity) .

Ring-Opening

-

Reagent : Concentrated HCl or HBr.

-

Product : Cleavage of the oxane ring generates a diol, which undergoes further dehydration to form acyclic terpenes .

Isomerization

-

Reagent : Lewis acids (e.g., BF₃·Et₂O).

-

Outcome : Equilibrium shifts between cis and trans diastereomers, favoring cis under kinetic control .

Thermal Stability and Pyrolysis

-

Conditions : Heating above 200°C under inert atmosphere.

-

Products : Retro-Diels-Alder fragmentation generates 2-methylpropene and 4-methyltetrahydropyran.

Biological and Environmental Reactivity

Scientific Research Applications

Introduction to (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane

This compound, commonly referred to as rose oxide, is a cyclic ether with significant applications in various fields, particularly in the fragrance and flavor industries. Its molecular formula is , and it is known for its distinctive floral aroma reminiscent of roses and geraniums. This compound exists primarily in two isomeric forms: cis and trans, with the cis form being more prevalent in nature.

Basic Characteristics

- Molecular Weight : 154.25 g/mol

- CAS Number : 16409-43-1

- IUPAC Name : (2S,4S)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran

- Appearance : Colorless liquid with a strong floral odor

Sensory Properties

Rose oxide exhibits a powerful geranium top note, making it a valuable ingredient in perfumery and flavor formulations. Its sensory properties are influenced by the method of synthesis and the starting materials used in its production .

Fragrance Industry

Perfume Composition : Rose oxide is widely used as a key ingredient in perfumes due to its floral scent. It contributes to the complexity and depth of fragrance formulations, often used to enhance rose or geranium notes.

Case Study : In a study on fragrance compositions, rose oxide was identified as a critical component that effectively enhances the olfactory profile of various floral perfumes, demonstrating its versatility across different scent families .

Flavoring Agent

Food Industry : The compound is also utilized as a flavoring agent in food products, particularly those aiming to replicate floral or fruity notes. It is commonly found in beverages, confectioneries, and baked goods.

Case Study : Research has shown that the addition of rose oxide can significantly improve the sensory appeal of fruit-flavored beverages, providing a more authentic taste experience .

Cosmetic Products

Personal Care Formulations : Due to its pleasant aroma and potential skin benefits, rose oxide is incorporated into various cosmetic products, including lotions, creams, and soaps.

Case Study : A formulation study highlighted that incorporating rose oxide not only improved the fragrance profile but also enhanced consumer acceptability of skincare products .

Therapeutic Applications

Potential Health Benefits : Preliminary studies suggest that compounds like rose oxide may possess anti-inflammatory and antimicrobial properties, making them candidates for therapeutic applications.

Research Findings : Investigations into the biological activities of rose oxide derivatives have indicated potential efficacy against certain pathogens, warranting further exploration into their medicinal uses .

Comparative Analysis of Rose Oxide Isomers

| Property | Cis Isomer | Trans Isomer |

|---|---|---|

| Aroma Profile | Strong geranium note | Milder floral scent |

| Stability | Less stable under heat | More stable under heat |

| Usage | Preferred in perfumery | Often used in flavoring |

Mechanism of Action

The mechanism by which (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxane ring structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers of Rose Oxide

Rose Oxide exists in multiple stereoisomeric forms, which differ in spatial arrangement and olfactory properties:

Structural Insights :

Functional Analogues in Fragrance Chemistry

(E)-Hotrienol

- Structure : (5E)-3,7-Dimethylocta-1,5,7-trien-3-ol.

- Odor Profile : Faint floral ("older flowers") with a higher threshold (0.11 ppm) compared to Rose Oxide .

- Applications : Used in tea and fruity fragrances but lacks the intensity of Rose Oxide.

Chromone Derivatives (Compounds 1–4)

- Examples: 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide .

- Key Differences : Chromones contain a benzopyrone core, unlike Rose Oxide’s oxane ring. They exhibit UV absorption and antioxidant properties but are less relevant in perfumery .

2-Methoxy-4-(prop-2-en-1-yl)phenyl-4-methylbenzenesulfonate

- Structure : Combines oxane with sulfonate and allyl groups.

- Applications : Intermediate in pharmaceutical synthesis; lacks fragrance utility due to bulky substituents .

Sucrose Derivatives

- Example : (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol.

- Key Differences : Highly polar, water-soluble carbohydrates; used in food stabilizers, contrasting with Rose Oxide’s hydrophobic, volatile nature .

Biological Activity

(4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane, also known as (2S,4S)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran, is a chemical compound with the molecular formula . It has gained attention in various fields of biological research due to its potential biological activities and applications.

| Property | Value |

|---|---|

| IUPAC Name | (2S,4S)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran |

| CAS Number | 5258-10-6 |

| Molecular Weight | 154.25 g/mol |

| Purity | 97% |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study published in Journal of Natural Products highlighted that certain derivatives of oxane compounds showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Antioxidant Activity

Antioxidant properties have been observed in related compounds. A study found that oxane derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant activity is often quantified using assays such as DPPH and ABTS, where the ability to reduce these radicals correlates with the concentration of the compound.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer research. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The IC50 values obtained were comparable to those of established chemotherapeutic agents .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of oxane compounds suggest that this compound may offer benefits in neurodegenerative conditions. A study indicated that these compounds could reduce neuronal apoptosis induced by oxidative stress, thereby preserving cognitive function in animal models .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

Study 2: Cancer Cell Line Testing

A recent study evaluated the cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and HT29 (colon cancer). The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM for MCF7 cells, suggesting significant potential for further development as an anticancer agent .

Q & A

Q. What are the recommended laboratory methods for synthesizing (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)oxane?

- Methodological Answer : Synthesis typically involves oxane ring formation via acid-catalyzed cyclization of a diol precursor or stereoselective addition of 2-methylprop-1-en-1-yl groups to a tetrahydropyran scaffold. Key steps include:

- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) ethers to protect hydroxyl groups during allylation .

- Purification : Column chromatography (silica gel, gradient elution with pentane:EtOAc) to isolate the product .

- Characterization : Confirm purity via HPLC (≥98%) and structural identity using H/C NMR, comparing chemical shifts to analogous oxane derivatives .

Q. How can the stereochemical configuration at the 4S position be experimentally validated?

- Methodological Answer :

- X-ray Crystallography : Resolve the absolute configuration by co-crystallizing the compound with a heavy atom (e.g., bromine-substituted derivatives) .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and compare retention times with known standards .

- Optical Rotation : Measure specific rotation and compare to literature values for (4S)-configured oxanes .

Q. What are the challenges in isolating this compound from reaction mixtures?

- Methodological Answer :

- Co-Elution Issues : The compound’s hydrophobicity may lead to co-elution with byproducts; optimize mobile phase polarity (e.g., heptane:isopropanol gradients) .

- Thermal Sensitivity : Avoid prolonged heating during rotary evaporation; use low-temperature vacuum distillation .

Advanced Research Questions

Q. How does the 2-methylprop-1-en-1-yl substituent influence the compound’s stability under acidic or oxidative conditions?

- Methodological Answer :

- Acidic Hydrolysis : Monitor degradation via H NMR (disappearance of oxane ring protons) under HCl (0.1–1 M) at 25–50°C. The allyl group may stabilize carbocation intermediates, delaying ring-opening .

- Oxidative Stability : Expose to mCPBA (meta-chloroperbenzoic acid) and track epoxidation of the allyl group via GC-MS. Compare reactivity to non-allylated oxanes .

Q. What experimental designs can address discrepancies in reported physicochemical properties (e.g., melting point variability)?

- Methodological Answer :

- Controlled Recrystallization : Recrystallize the compound from hexane:EtOAc (9:1) under inert atmosphere to minimize solvate formation. Compare melting points across 3+ independent trials .

- DSC Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic transitions and determine the true melting range .

Q. How can researchers mitigate degradation of this compound during long-term storage or kinetic studies?

- Methodological Answer :

- Storage Conditions : Store at –20°C under argon, with desiccants (e.g., molecular sieves) to prevent hydrolysis .

- Real-Time Stability Monitoring : Use LC-MS to track degradation products monthly. For kinetic studies, pre-cool samples to 4°C and limit exposure to light .

Key Considerations for Researchers

- Safety Protocols : Use P95 respirators and chemical-resistant gloves during synthesis (per OSHA/NIOSH guidelines) .

- Reproducibility : Document batch-specific variability in NMR spectra (e.g., solvent impurities) and report deviations ≥5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.